molecular formula C6H8N2O B1354955 5-Cyclopropylisoxazol-3-amine CAS No. 21080-85-3

5-Cyclopropylisoxazol-3-amine

Katalognummer: B1354955
CAS-Nummer: 21080-85-3
Molekulargewicht: 124.14 g/mol
InChI-Schlüssel: VIFVLPWELQGBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropylisoxazol-3-amine is a heterocyclic compound with the molecular formula C6H8N2O. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

RET Kinase Inhibition

One of the primary applications of 5-Cyclopropylisoxazol-3-amine is its role as a selective inhibitor of the RET kinase, which is implicated in various cancers, including medullary thyroid carcinoma and multiple endocrine neoplasia type 2 (MEN2).

  • Mechanism of Action : The compound binds to the ATP-binding site of the RET kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote tumor growth. This mechanism has been validated through molecular docking studies, which demonstrate strong binding affinity and specificity for RET compared to other kinases .

Antitumor Activity

The efficacy of this compound has been evaluated in preclinical models. Studies indicate that it significantly reduces tumor growth in xenograft models of RET-driven cancers:

StudyModelDoseOutcome
Xenograft (RET-driven)VariesSignificant tumor regression observed

These findings suggest that this compound could be a promising candidate for further clinical development as a targeted therapy for RET-related tumors.

Structure-Activity Relationship (SAR) Studies

Research has also focused on understanding the structure-activity relationship of this compound. By modifying different parts of the molecule, researchers aim to enhance its potency and selectivity:

  • Key Modifications : Variations in the cyclopropyl group and isoxazole ring have been explored to optimize binding interactions with RET kinase.

This approach has led to the identification of more potent analogs that exhibit improved pharmacokinetic properties and reduced off-target effects .

Toxicological Profile

Initial toxicological assessments indicate that this compound has a favorable safety profile:

ParameterObserved Value
NOEL (No Observable Effect Level)>1000 mg/kg/day
LOAEL (Lowest Observable Effect Level)>1000 mg/kg/day

These results are promising for the potential therapeutic use of this compound in human subjects .

Wirkmechanismus

The mechanism of action of 5-Cyclopropylisoxazol-3-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

  • 5-Cyclopropyl-3-isoxazolamine
  • 3-Amino-5-methylisoxazole
  • 1,3-Oxazole derivatives

Comparison: 5-Cyclopropylisoxazol-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications .

Biologische Aktivität

5-Cyclopropylisoxazol-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isoxazole ring, which is known for its diverse biological activities. The isoxazole moiety often contributes to the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, as summarized in the following table:

Cancer Cell Line IC50 (µM) Mechanism of Action
HepG20.71Cell cycle arrest at S phase
BT4741.39Induction of apoptosis
BGC8230.71Inhibition of proliferation
MCF-70.46Targeting estrogen receptor signaling
HCT1160.39Inhibition of CDK2 and EGFR pathways

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's efficacy across multiple cancer types .

The mechanisms underlying the anticancer activity of this compound include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the S phase, preventing cancer cells from replicating their DNA.
  • Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is crucial for eliminating malignant cells.
  • Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival, such as CDK2 and EGFR, leading to reduced tumor growth .

Study 1: Efficacy Against HepG2 Cells

A study conducted by Kumar et al. demonstrated that this compound exhibited an IC50 of 0.71 µM against HepG2 liver cancer cells. The researchers noted that the compound caused significant apoptosis and cell cycle arrest at the S phase .

Study 2: Comparative Analysis with Standard Treatments

In comparative studies, this compound was evaluated alongside standard chemotherapy agents such as 5-fluorouracil (5-FU). The results indicated that the compound had comparable or superior efficacy in inhibiting cell growth across several cancer lines, suggesting its potential as a viable therapeutic option .

Eigenschaften

IUPAC Name

5-cyclopropyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFVLPWELQGBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567594
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-85-3
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.